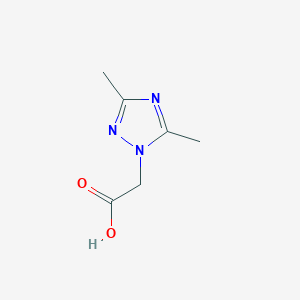

2-(3,5-Dimethyl-1H-1,2,4-Triazol-1-Yl)Acetic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,5-dimethyl-1,2,4-triazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-4-7-5(2)9(8-4)3-6(10)11/h3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUAJCXSNXEPAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424443 | |

| Record name | (3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684249-99-8 | |

| Record name | (3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document compiles information from chemical databases, supplier specifications, and extrapolations from structurally related compounds. Detailed experimental protocols for determining key physicochemical parameters are also provided to guide researchers in further characterizing this and similar molecules. The 1,2,4-triazole moiety is a well-established pharmacophore known to be present in a wide range of biologically active compounds, exhibiting properties such as antifungal, anti-inflammatory, anticancer, and antimicrobial activities. This guide aims to serve as a foundational resource for researchers and drug development professionals working with this and related triazole derivatives.

Chemical Identity and Structure

Chemical Name: this compound

CAS Number: 684249-99-8

Molecular Formula: C₆H₉N₃O₂

Molecular Weight: 155.16 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the available and estimated physicochemical data for this compound is presented below. It is important to note that where specific experimental data is unavailable, values are estimated based on the properties of structurally similar compounds, such as 1,2,4-triazole-1-acetic acid, and the known effects of methyl group substitution.

| Property | Value | Source/Method |

| Molecular Weight | 155.16 g/mol | Calculated from Molecular Formula |

| Melting Point | Not available. Estimated to be higher than acetic acid (16.6 °C) and likely a solid at room temperature. | Estimation |

| Boiling Point | Not available. Likely to decompose before boiling at atmospheric pressure. | Estimation |

| Solubility | Soluble in water.[1] | Published Data for 1,2,4-triazole-1-acetic acid |

| pKa | Not available. Estimated to be in the range of 3-5 for the carboxylic acid proton, and around 2-3 for the triazole ring protonation. | Estimation based on acetic acid (pKa ~4.76) and triazole derivatives.[2][3] |

| logP | Not available. Estimated to be low, indicating hydrophilicity. | Estimation |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below. These protocols are based on standard pharmaceutical industry practices.

Determination of Melting Point

A standard capillary melting point apparatus can be used. A small, dry sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Determination of Aqueous Solubility

The equilibrium solubility can be determined using the shake-flask method. An excess amount of the solid compound is added to a known volume of water in a sealed flask. The flask is then agitated in a constant temperature bath until equilibrium is reached. The suspension is filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration, and the pKa is determined from the titration curve.

Determination of logP (Octanol-Water Partition Coefficient)

The logP value can be determined using the shake-flask method. A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the two phases are then separated. The concentration of the compound in each phase is determined, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathways

While specific biological activities and signaling pathways for this compound have not been extensively reported, the 1,2,4-triazole scaffold is a key feature in many compounds with a broad range of biological activities, including:

-

Antifungal Activity: Triazoles are the basis for a major class of antifungal drugs that inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes.

-

Anti-inflammatory Activity: Some 1,2,4-triazole derivatives have shown anti-inflammatory properties.[4]

-

Anticancer Activity: Various triazole-containing compounds have been investigated for their potential as anticancer agents.[4]

-

Antimicrobial Activity: The triazole nucleus is present in numerous compounds with demonstrated antibacterial and other antimicrobial effects.[4]

Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.

Visualizations

As no specific signaling pathways have been elucidated for this compound, the following diagram illustrates a general experimental workflow for the determination of its physicochemical properties.

Caption: General experimental workflow for physicochemical characterization.

Conclusion

This technical guide provides a summary of the current knowledge on the physicochemical properties of this compound. While there is a lack of directly reported experimental data for this specific compound, this guide offers valuable estimations based on related structures and outlines standard experimental protocols for its full characterization. The established biological importance of the 1,2,4-triazole core suggests that this compound may possess interesting pharmacological properties, warranting further investigation by researchers in the field of drug discovery and development.

References

- 1. 1,2,4-TRIAZOLE-1-ACETIC ACID | 28711-29-7 [chemicalbook.com]

- 2. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 3. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Landscape of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. Derivatives of this heterocyclic scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This technical guide focuses on the biological activities of a specific class of these compounds: 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid derivatives. While comprehensive data on this exact scaffold remains an area of emerging research, this document synthesizes available information on closely related structures to provide insights into their potential therapeutic applications and mechanisms of action.

Antimicrobial Activity

Derivatives of 1,2,4-triazole are well-established as potent antimicrobial agents. The incorporation of the this compound moiety is anticipated to modulate this activity. Research on analogous structures, particularly hydrazide and Schiff base derivatives of 1,2,4-triazoles, has revealed significant antifungal and antibacterial properties.

Quantitative Antimicrobial Data

While specific minimum inhibitory concentration (MIC) values for this compound derivatives are not extensively reported in publicly available literature, data from structurally similar 1,2,4-triazole derivatives provide a valuable reference. For instance, various Schiff bases and hydrazones derived from 1,2,4-triazole cores have been shown to exhibit potent activity against a range of bacterial and fungal strains.

Table 1: Representative Antimicrobial Activity of 1,2,4-Triazole Derivatives (Illustrative)

| Compound Type | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 1,2,4-Triazole Schiff Base | Staphylococcus aureus | 1.56 - 6.25 | Ampicillin | 1.56 |

| 1,2,4-Triazole Thione | Escherichia coli | 3.12 | - | - |

| 1,2,4-Triazole Hydrazone | Candida albicans | 0.0156 - 2.0 | - | - |

| 1,2,3-Triazole Phenylhydrazone | Rhizoctonia solani | 0.18 | - | - |

Note: This table is illustrative and compiled from data on various 1,2,4-triazole derivatives to indicate potential activity ranges. Data for the specific target compounds of this guide is limited.

Experimental Protocols for Antimicrobial Screening

The evaluation of antimicrobial activity typically involves standardized microdilution or disk diffusion methods.

Broth Microdilution Method (for MIC Determination):

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared to a specific turbidity, often corresponding to a known cell density (e.g., 0.5 McFarland standard).

-

Compound Dilution: The test compounds are serially diluted in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

The 1,2,4-triazole scaffold is also a recognized pharmacophore in the design of anti-inflammatory agents. Derivatives have been shown to inhibit key inflammatory mediators. While specific studies on this compound derivatives are not widely available, related compounds have demonstrated promising in vitro and in vivo anti-inflammatory effects.

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of 1,2,4-triazole derivatives is often evaluated through their ability to inhibit cyclooxygenase (COX) enzymes or reduce protein denaturation.

Table 2: Representative Anti-inflammatory Activity of 1,2,4-Triazole Derivatives (Illustrative)

| Compound Type | Assay | Activity | Reference Compound | Activity |

| 1,2,4-Triazole Derivative | Egg Albumin Denaturation | 71.1% inhibition at 1000 µg/mL | Aspirin | 81.3% inhibition |

| Thiazolo[3,2-b]-1,2,4-triazole | Carrageenan-induced paw edema | Significant reduction in edema | Diclofenac | - |

Note: This table is illustrative and based on data from various 1,2,4-triazole derivatives.

Experimental Protocols for Anti-inflammatory Assays

In Vitro Anti-inflammatory Activity (Protein Denaturation Assay):

-

Reaction Mixture: A reaction mixture is prepared containing the test compound at various concentrations, egg albumin, and phosphate-buffered saline (pH 6.4).

-

Incubation: The mixture is incubated at 37°C for 20 minutes and then heated at 70°C for 5 minutes to induce denaturation.

-

Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated relative to a control without the test compound.

Cytotoxic Activity

The anticancer potential of 1,2,4-triazole derivatives is an active area of research. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Cytotoxicity Data

The cytotoxic effects of these compounds are typically quantified by their IC50 values, which represent the concentration required to inhibit 50% of cell growth.

Table 3: Representative Cytotoxic Activity of 1,2,4-Triazole Derivatives (Illustrative)

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Indolyl 1,2,4-Triazole | MCF-7 (Breast Cancer) | 0.891 - 2.91 | Staurosporine | 3.144 |

| Indolyl 1,2,4-Triazole | MDA-MB-231 (Breast Cancer) | 1.91 - 3.479 | Staurosporine | 4.385 |

| 1,2,3-Triazole Derivative | MDA-MB-231 (Breast Cancer) | 2.429 - 2.929 | - | - |

Note: This table is illustrative and based on data from various triazole derivatives.

Experimental Protocols for Cytotoxicity Assays

MTT Assay for Cell Viability:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways affected by this compound derivatives are yet to be fully elucidated, insights can be drawn from related 1,2,4-triazole compounds.

Potential Antimicrobial Mechanism

Many antifungal triazoles function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

Caption: Potential antifungal mechanism of 1,2,4-triazole derivatives.

Potential Cytotoxic Mechanism

In the context of cancer, some triazole derivatives have been found to induce apoptosis and cause cell cycle arrest. For example, certain indolyl 1,2,4-triazole derivatives have been shown to arrest the cell cycle in the G0/G1 or S phase, leading to programmed cell death.

Caption: Potential cytotoxic mechanism involving cell cycle arrest.

Conclusion

Derivatives of this compound represent a promising scaffold for the development of novel therapeutic agents. Based on the biological activities of structurally related compounds, this class of molecules holds potential for antimicrobial, anti-inflammatory, and cytotoxic applications. Further research, including synthesis of a broader range of derivatives and comprehensive biological evaluation, is warranted to fully explore their therapeutic potential and elucidate their specific mechanisms of action. The experimental protocols and illustrative data presented in this guide provide a foundational framework for such future investigations.

An In-depth Technical Guide to PF-04957325 (CAS Number: 1187927-35-0): A Potent and Selective PDE8 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of PF-04957325 (CAS No. 1187927-35-0), a highly potent and selective inhibitor of phosphodiesterase 8 (PDE8). This document details its mechanism of action, key in vitro and in vivo findings, and its potential therapeutic applications in steroidogenesis modulation, immunology, and neuroscience. All quantitative data are presented in structured tables for clarity. Detailed experimental protocols are provided for key assays, and relevant signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

PF-04957325 is a small molecule inhibitor that exhibits high potency and selectivity for the PDE8 family of enzymes, which includes PDE8A and PDE8B.[1] These enzymes are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in a myriad of cellular signaling pathways. By inhibiting PDE8, PF-04957325 effectively increases intracellular cAMP levels, thereby modulating downstream signaling cascades. This targeted action makes PF-04957325 a valuable tool for investigating the physiological roles of PDE8 and a potential therapeutic agent for various pathological conditions.

Physicochemical and Pharmacological Properties

A summary of the key physicochemical and pharmacological properties of PF-04957325 is presented in the tables below.

Table 1: Physicochemical Properties of PF-04957325

| Property | Value |

| CAS Number | 1187927-35-0 |

| Molecular Formula | C₁₄H₁₅F₃N₈OS |

| Molecular Weight | 400.38 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Table 2: In Vitro Inhibitory Activity of PF-04957325

| Target | IC₅₀ (nM) | Selectivity Notes |

| PDE8A | 0.7 | Highly selective for PDE8A and PDE8B. |

| PDE8B | < 0.3 | >1.5 µM against all other PDE isoforms.[1] |

Mechanism of Action and Signaling Pathways

PF-04957325 exerts its biological effects by preventing the degradation of cAMP, leading to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of downstream targets. The specific outcomes of PDE8 inhibition are context-dependent, varying with cell type and the signaling networks present.

Regulation of Steroidogenesis

In steroidogenic cells, such as adrenal and Leydig cells, PDE8 plays a crucial role in regulating the production of steroid hormones. Inhibition of PDE8 by PF-04957325 potentiates steroidogenesis.[1] This is achieved by increasing cAMP levels, which leads to the activation of PKA. PKA then phosphorylates key proteins involved in the steroidogenic pathway, including Steroidogenic Acute Regulatory (StAR) protein and Hormone-Sensitive Lipase (HSL), facilitating the transport of cholesterol into the mitochondria for conversion into pregnenolone, the precursor for all steroid hormones.

Modulation of T-Cell Adhesion

In T-lymphocytes, PDE8A is part of a signaling complex with Raf-1 kinase. This complex is crucial for regulating T-cell adhesion to endothelial cells. PF-04957325, by inhibiting PDE8A, increases local cAMP concentrations, leading to PKA-mediated phosphorylation and inhibition of Raf-1. This, in turn, affects the function of the integrin LFA-1, reducing T-cell adhesion.

Neuroinflammation and the PDE8/cAMP/CREB Pathway

In the central nervous system, PF-04957325 has been shown to attenuate neuroinflammation. By inhibiting PDE8, it elevates cAMP levels, leading to the activation of PKA, which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB can then modulate the expression of genes involved in neuronal survival and plasticity, and reduce the production of pro-inflammatory cytokines.

Experimental Protocols

Detailed methodologies for key experiments involving PF-04957325 are provided below.

In Vitro PDE Inhibitory Assay (IC₅₀ Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of PF-04957325 against PDE8 isoforms.

-

Materials:

-

Purified recombinant PDE8A or PDE8B enzyme.

-

[³H]-cAMP substrate.

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 5 mM MnCl₂).

-

PF-04957325 dissolved in DMSO.

-

Snake venom nucleotidase.

-

Anion-exchange resin.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, purified PDE enzyme, and varying concentrations of PF-04957325.

-

Initiate the reaction by adding [³H]-cAMP. The substrate concentration should be below the Kₘ of the enzyme.

-

Incubate the reaction at 30°C for a fixed period, ensuring less than 20% of the substrate is hydrolyzed.

-

Terminate the reaction by adding snake venom nucleotidase, which converts the product ([³H]-AMP) to [³H]-adenosine.

-

Separate the unhydrolyzed [³H]-cAMP from the [³H]-adenosine product using anion-exchange resin.

-

Quantify the amount of [³H]-adenosine using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of PF-04957325 and determine the IC₅₀ value by non-linear regression analysis.

-

Cell-Based Steroidogenesis Assay

This protocol describes a method to assess the effect of PF-04957325 on steroid production in Leydig cells.

-

Cell Line: Mouse MA-10 Leydig cells.

-

Materials:

-

MA-10 cells.

-

Culture medium (e.g., Waymouth's MB 752/1 medium supplemented with 15% horse serum).

-

Luteinizing hormone (LH) or forskolin (as a positive control).

-

PF-04957325 dissolved in DMSO.

-

Testosterone or progesterone ELISA kit.

-

-

Procedure:

-

Plate MA-10 cells in 24-well plates and allow them to adhere and grow to a suitable confluency.

-

Wash the cells with serum-free medium and then pre-incubate them with varying concentrations of PF-04957325 for 30 minutes.

-

Stimulate the cells with a submaximal concentration of LH or forskolin.

-

Incubate the cells for an appropriate time (e.g., 4 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Collect the cell culture supernatant for steroid measurement.

-

Quantify the concentration of testosterone or progesterone in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Normalize the steroid production to the total protein content of the cells in each well.

-

T-Cell Adhesion Assay Under Shear Stress

This protocol provides an overview of an in vitro assay to evaluate the effect of PF-04957325 on T-cell adhesion to endothelial cells under physiological flow conditions.

-

Materials:

-

Effector T-cells (Teffs).

-

Brain endothelial cells.

-

Flow chamber apparatus.

-

Fluorescent cell tracker dye (e.g., Calcein AM).

-

PF-04957325 dissolved in DMSO.

-

Microscope with a camera for imaging.

-

-

Procedure:

-

Culture brain endothelial cells to form a confluent monolayer on the surface of the flow chamber.

-

Label Teffs with a fluorescent dye.

-

Pre-treat the Teffs with PF-04957325 or vehicle control.

-

Perfuse the treated Teffs through the flow chamber over the endothelial cell monolayer at a defined shear stress.

-

Record images of the adherent cells at multiple locations within the chamber.

-

Quantify the number of adherent cells per unit area.

-

Compare the adhesion of PF-04957325-treated cells to the vehicle-treated control.

-

In Vivo Model of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol provides an overview of an in vivo study to evaluate the efficacy of PF-04957325 in a mouse model of multiple sclerosis.[2]

-

Animal Model: Female C57BL/6 mice (8-12 weeks old).

-

Materials:

-

Procedure:

-

Induce EAE in mice by immunizing them with an emulsion of MOG₃₅₋₅₅ peptide in CFA.

-

Administer PTX intraperitoneally on the day of immunization and 48 hours later.

-

Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5).[2]

-

Once the mice develop a clinical score of 1 or 2, begin treatment with either PF-04957325 (e.g., 10 mg/kg, administered subcutaneously three times daily) or the vehicle control.[2]

-

Continue treatment for a defined period (e.g., 10-14 days) and monitor clinical scores daily.

-

At the end of the treatment period, tissues such as the spinal cord and brain can be collected for histological analysis of inflammation and demyelination.

-

Applications and Future Directions

The high selectivity and potency of PF-04957325 make it an invaluable research tool for elucidating the diverse roles of PDE8 in cellular physiology and pathophysiology. Its ability to modulate steroidogenesis suggests potential applications in endocrine disorders. The compound's impact on T-cell adhesion and neuroinflammation highlights its therapeutic potential for autoimmune diseases and neurodegenerative disorders.

Future research should focus on further characterizing the downstream signaling pathways affected by PF-04957325 in different cellular contexts. Preclinical studies in relevant animal models are warranted to fully assess its therapeutic efficacy and safety profile. Furthermore, the development of derivatives with optimized pharmacokinetic properties could pave the way for clinical translation.

Conclusion

PF-04957325 is a potent and selective PDE8 inhibitor with significant effects on steroidogenesis, T-cell function, and neuroinflammation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the pharmacology and therapeutic potential of this compound. Further investigation into the multifaceted roles of PDE8, facilitated by selective inhibitors like PF-04957325, holds promise for the development of novel therapeutic strategies for a range of diseases.

References

A Technical Guide to the Structure Elucidation of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid. This document outlines the standard analytical workflow, expected spectroscopic data, and detailed experimental protocols relevant to the confirmation of its chemical structure.

Introduction

This compound is a heterocyclic compound incorporating a 1,2,4-triazole ring, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. Derivatives of 1,2,4-triazole are known to exhibit a wide range of pharmacological properties, including antifungal, anti-inflammatory, and antimicrobial activities.[1][2][3][4] Accurate structural confirmation is a critical first step in the research and development of any new chemical entity. This guide details the analytical techniques used to verify the molecular structure of this compound.

Molecular Structure

The chemical structure of this compound consists of a 3,5-dimethyl-1H-1,2,4-triazole ring N-substituted at the 1-position with an acetic acid moiety.

Chemical Formula: C₆H₉N₃O₂

Molecular Weight: 155.16 g/mol

CAS Number: 684249-99-8[5]

Proposed Synthesis

While various synthetic routes for 1,2,4-triazole derivatives exist, a common approach involves the cyclization of a suitable precursor.[6][7][8] A plausible synthesis for this compound would involve the alkylation of 3,5-dimethyl-1H-1,2,4-triazole with an ethyl haloacetate followed by hydrolysis of the resulting ester.

Below is a DOT script visualizing a potential synthetic pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2abiotech.net [2abiotech.net]

- 6. re.public.polimi.it [re.public.polimi.it]

- 7. Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel Triazole Acetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique structural features, including its ability to participate in hydrogen bonding and its metabolic stability, have made it a cornerstone in the design of numerous therapeutic agents. When functionalized with an acetic acid moiety, these derivatives unlock a diverse range of pharmacological activities, from potent anticancer and antimicrobial effects to anti-inflammatory properties. This technical guide provides an in-depth exploration of the discovery and synthesis of novel triazole acetic acid derivatives, offering detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways to empower researchers in their quest for new therapeutic entities.

I. Synthesis of Novel Triazole Acetic Acid Derivatives

The synthesis of triazole acetic acid derivatives can be broadly categorized based on the assembly of the triazole ring and the subsequent or concurrent introduction of the acetic acid group. Key intermediates often include substituted hydrazides, thiocarbohydrazides, and various cyclizing agents.

Synthesis of [(4-Amino-5-substituted-4H-1,2,4-triazol-3-yl)thio]acetic Acid Derivatives

A prevalent and versatile method for the synthesis of this class of compounds involves the initial formation of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, followed by S-alkylation with an appropriate haloacetic acid derivative.

Experimental Protocol: Synthesis of 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid

This protocol describes a multi-step synthesis starting from isonicotinic acid hydrazide.[1]

-

Synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol: A mixture of isonicotinic acid hydrazide (0.1 mol), potassium hydroxide (0.1 mol), and carbon disulfide (0.15 mol) in absolute ethanol (100 mL) is refluxed for 10-12 hours. The reaction mixture is then cooled, and the solvent is evaporated under reduced pressure. The residue is dissolved in water, and the pH is adjusted to 5-6 with dilute hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and recrystallized from ethanol.

-

Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: The synthesized 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol (0.05 mol) is refluxed with hydrazine hydrate (99%, 0.1 mol) in absolute ethanol (50 mL) for 8-9 hours. After cooling, the precipitated product is filtered, washed with cold ethanol, and dried.

-

Synthesis of 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid: To a solution of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (0.01 mol) in an aqueous solution of sodium hydroxide (10%), chloroacetic acid (0.01 mol) is added portion-wise with constant stirring. The reaction mixture is stirred at room temperature for 12 hours. The solution is then acidified with dilute hydrochloric acid to precipitate the final product. The solid is filtered, washed thoroughly with water, and recrystallized from a suitable solvent.

Synthesis of Indole-Based Triazole Acetic Acid Derivatives

Indole-containing triazole acetic acids represent another important class of derivatives with significant biological potential. The synthesis often commences with indole-3-acetic acid.

Experimental Workflow: Synthesis of Indole-Based Triazole Acetic Acid Derivatives

Caption: Synthetic pathway for indole-based triazole acetic acid derivatives.

II. Biological Activities of Novel Triazole Acetic Acid Derivatives

Triazole acetic acid derivatives have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of triazole acetic acid derivatives against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Selected Triazole Acetic Acid Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1a | [(4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio]acetic acid | MCF-7 (Breast) | 8.5 | [2] |

| 1b | [(4-Amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio]acetic acid | HCT-116 (Colon) | 12.3 | [2] |

| 1c | [(4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio]acetic acid | HeLa (Cervical) | 15.7 | [3] |

| 2a | 2-(5-((4-Chlorophenyl)amino)-1,3,4-thiadiazol-2-ylthio)acetic acid | HepG2 (Liver) | 7.2 | [4] |

| 2b | 2-(5-((4-Nitrophenyl)amino)-1,3,4-thiadiazol-2-ylthio)acetic acid | A549 (Lung) | 9.8 | [4] |

Antimicrobial Activity

The antimicrobial potential of triazole acetic acid derivatives has been well-documented against a range of bacterial and fungal pathogens. Their mechanism of action often involves the disruption of microbial cell wall synthesis or the inhibition of essential enzymes.

Table 2: In Vitro Antimicrobial Activity of Selected Triazole Acetic Acid Derivatives

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 3a | [(4-Amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)thio]acetic acid | Staphylococcus aureus | 16 | [1] |

| 3b | [(4-Amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio]acetic acid | Escherichia coli | 32 | [1] |

| 3c | 2-((4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid | Candida albicans | 24 | [5] |

| 4a | Schiff base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Bacillus subtilis | 20 | [6] |

| 4b | Schiff base of 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | Pseudomonas aeruginosa | 25 | [6] |

III. Signaling Pathways and Mechanisms of Action

The therapeutic effects of triazole acetic acid derivatives are underpinned by their interaction with specific molecular targets and the subsequent modulation of critical cellular signaling pathways.

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation and survival in many cancers. Several triazole derivatives have been shown to inhibit EGFR, thereby blocking downstream signaling cascades.

Caption: Inhibition of the EGFR signaling pathway by triazole acetic acid derivatives.

Disruption of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton involved in cell division. Certain triazole derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Disruption of microtubule dynamics by triazole acetic acid derivatives.

Targeting the BRAF/MEK/ERK Pathway

The BRAF/MEK/ERK pathway is a critical signaling cascade that is frequently hyperactivated in various cancers. While direct evidence for triazole acetic acid derivatives is still emerging, other triazole-containing compounds have shown inhibitory effects on this pathway.

Caption: Potential targeting of the BRAF/MEK/ERK pathway by triazole derivatives.

IV. Conclusion

Novel triazole acetic acid derivatives represent a promising and versatile class of compounds with significant potential for the development of new anticancer and antimicrobial therapies. This guide has provided a comprehensive overview of their synthesis, a compilation of their biological activities, and an exploration of their mechanisms of action through key signaling pathways. The detailed experimental protocols and structured data presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery. Further exploration of structure-activity relationships and the elucidation of specific molecular targets will undoubtedly pave the way for the rational design of next-generation triazole-based therapeutics.

References

- 1. connectjournals.com [connectjournals.com]

- 2. Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. isres.org [isres.org]

- 4. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive framework for the solubility assessment of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride. As of the date of publication, specific quantitative solubility data for this compound is not extensively available in the public domain. The experimental protocols and data tables provided herein are based on established methodologies for compounds of similar chemical nature and are intended to serve as a guide for laboratory investigation.

Introduction

This compound hydrochloride is a heterocyclic compound featuring a 1,2,4-triazole ring, a class of structures that is of significant interest in medicinal chemistry due to its diverse biological activities. The presence of the acetic acid moiety and its formulation as a hydrochloride salt suggest that modulation of physicochemical properties, such as aqueous solubility, is a key consideration for its potential applications. The hydrochloride salt form is commonly employed to enhance the solubility and dissolution rate of weakly basic compounds.

Understanding the solubility of a drug candidate is a critical aspect of the preformulation and formulation development phases. It influences key biopharmaceutical properties including absorption, distribution, and overall bioavailability. This guide outlines the standard procedures for determining the solubility of this compound hydrochloride and provides a template for the systematic presentation of the resulting data.

Physicochemical Properties and Expected Solubility Profile

The chemical structure of this compound hydrochloride contains both a weakly acidic carboxylic acid group and a weakly basic triazole ring system. As a hydrochloride salt, the compound is expected to be freely soluble in aqueous media. The solubility of this compound will likely be pH-dependent. At low pH, the carboxylate group will be protonated, and the overall charge will be positive, which should favor solubility. As the pH increases, the carboxylic acid will deprotonate, and the compound may exist as a zwitterion, which could influence its solubility. Further increases in pH would lead to the deprotonation of the triazole ring, resulting in an anionic species.

Quantitative Solubility Data

The following table is a template for the systematic recording of experimentally determined solubility data for this compound hydrochloride in a range of pharmaceutically relevant solvents at various temperatures.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Molar Solubility (mM) | Method of Analysis |

| Deionized Water | 25 | HPLC-UV | |||

| Deionized Water | 37 | HPLC-UV | |||

| 0.1 N HCl (pH 1.2) | 25 | HPLC-UV | |||

| 0.1 N HCl (pH 1.2) | 37 | HPLC-UV | |||

| Phosphate Buffer (pH 6.8) | 25 | HPLC-UV | |||

| Phosphate Buffer (pH 6.8) | 37 | HPLC-UV | |||

| Phosphate Buffer (pH 7.4) | 25 | HPLC-UV | |||

| Phosphate Buffer (pH 7.4) | 37 | HPLC-UV | |||

| Ethanol | 25 | HPLC-UV | |||

| Methanol | 25 | HPLC-UV | |||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | |||

| Polyethylene Glycol 400 (PEG 400) | 25 | HPLC-UV |

Experimental Protocols for Solubility Determination

The following section details a standardized experimental protocol for the determination of the thermodynamic equilibrium solubility of this compound hydrochloride. The shake-flask method is considered the gold standard for this purpose.

Thermodynamic Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the saturation solubility of the compound in a given solvent at a specific temperature.

Materials:

-

This compound hydrochloride (solid)

-

Selected solvents (e.g., deionized water, pH buffers, ethanol)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound hydrochloride to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Subsequently, centrifuge the vials to further separate the solid from the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility from the determined concentration, taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

This technical guide provides a standardized approach for the comprehensive evaluation of the solubility of this compound hydrochloride. While specific experimental data is not yet widely published, the methodologies and templates presented here offer a robust framework for researchers in the fields of pharmaceutical sciences and drug development to generate reliable and comparable solubility data. A thorough understanding of the solubility profile is a fundamental prerequisite for the successful advancement of any chemical entity through the development pipeline.

In-Depth Technical Guide on 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid: A Theoretical and Practical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and practical overview of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide extrapolates information from closely related analogs and general principles of triazole chemistry. It covers potential synthetic routes, predicted physicochemical and spectral properties, and prospective biological activities, offering a foundational resource for researchers initiating studies on this compound. All quantitative data presented is based on theoretical predictions and data from analogous structures, and is organized for clarity and comparative analysis.

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities including antifungal, antimicrobial, antiviral, and anticancer properties. The incorporation of an acetic acid moiety at the N1 position of the triazole ring can enhance solubility and provide a handle for further chemical modification, making this compound a compound of significant interest for the development of novel therapeutic agents. This guide aims to consolidate the theoretical and extrapolated practical knowledge on this molecule to facilitate future research and development efforts.

Synthesis and Characterization

Proposed Synthetic Pathway

The logical synthetic route would proceed as follows:

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols (Hypothetical)

Step 1: Synthesis of Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate

-

To a solution of 3,5-dimethyl-1H-1,2,4-triazole (1.0 eq) in a suitable solvent such as acetone or DMF, add a base, for instance, potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure ester.

Step 2: Synthesis of this compound

-

Dissolve the purified ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate (1.0 eq) in an aqueous solution of a base like sodium hydroxide (2.0 eq) or an acid like hydrochloric acid.

-

Heat the mixture to reflux and monitor the hydrolysis by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If basic hydrolysis was performed, acidify the mixture with a suitable acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid. If acidic hydrolysis was used, the product may precipitate upon cooling or after partial removal of the solvent.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product. The hydrochloride salt can be obtained by performing the final steps in the presence of excess HCl.

Predicted Physicochemical and Spectral Data

The following table summarizes the predicted and extrapolated physicochemical and spectral data for this compound.

| Property | Predicted/Extrapolated Value |

| Molecular Formula | C₆H₉N₃O₂ |

| Molecular Weight | 155.16 g/mol |

| Appearance | White to off-white solid |

| 1H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~13.0 (br s, 1H, COOH), ~5.0 (s, 2H, N-CH₂), ~2.3 (s, 3H, CH₃), ~2.1 (s, 3H, CH₃) |

| 13C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~169.0 (C=O), ~155.0 (C-triazole), ~145.0 (C-triazole), ~50.0 (N-CH₂), ~14.0 (CH₃), ~11.0 (CH₃) |

| FTIR (KBr, cm⁻¹) | ~3400-2400 (O-H stretch, broad), ~3100 (C-H stretch, aromatic), ~2950 (C-H stretch, aliphatic), ~1720 (C=O stretch), ~1600, 1500 (C=N and C=C stretch, triazole ring), ~1450, 1380 (C-H bend) |

| Mass Spectrometry (ESI-MS) | m/z: 156.07 [M+H]⁺, 178.05 [M+Na]⁺ |

Potential Biological Activities and Signaling Pathways

Derivatives of 1,2,4-triazole are well-documented for their wide range of pharmacological effects. The primary mechanism of action for many antifungal triazoles is the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Antifungal Activity

It is hypothesized that this compound may exhibit antifungal properties through the inhibition of ergosterol biosynthesis.

Caption: Putative mechanism of antifungal action.

Other Potential Activities

Given the broad bioactivity of the triazole scaffold, this compound could also be investigated for other therapeutic applications.

-

Antimicrobial Activity: Many triazole derivatives have shown efficacy against various bacterial strains.

-

Anticancer Activity: Some triazoles have demonstrated antiproliferative effects on various cancer cell lines.

-

Anti-inflammatory Activity: The triazole nucleus is present in some non-steroidal anti-inflammatory drugs.

Experimental Protocols for Biological Assays (General)

Should researchers wish to investigate the biological activities of this compound, the following general protocols for initial screening can be adapted.

Antifungal Susceptibility Testing

A common method is the broth microdilution assay as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Caption: Workflow for antifungal susceptibility testing.

-

Preparation of Compound Stock Solution: Dissolve the compound in a suitable solvent (e.g., DMSO) to a high concentration.

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

-

Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no inoculum) controls.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 35°C) for 24-48 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

In Vitro Cytotoxicity Assay (MTT Assay)

To assess the potential anticancer activity, a common initial screening method is the MTT assay, which measures cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

While direct experimental data on this compound is scarce, this guide provides a robust theoretical framework for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route is based on well-established chemical principles, and the predicted spectral data offer a baseline for characterization. The potential for antifungal activity, along with other therapeutic applications, warrants further investigation. The general experimental protocols provided herein can serve as a starting point for researchers to explore the therapeutic potential of this promising molecule. Further empirical studies are essential to validate these theoretical considerations and to fully elucidate the pharmacological profile of this compound.

Methodological & Application

Application Note: A Proposed Protocol for the Synthesis of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic Acid

This document outlines a detailed protocol for the synthesis of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid, a key intermediate in the development of various pharmacologically active compounds. The proposed two-step synthesis is based on established methodologies for the N-alkylation of triazole derivatives and subsequent ester hydrolysis, ensuring a reliable and reproducible route for researchers in medicinal chemistry and drug discovery.

Experimental Protocols

The synthesis of this compound is proposed to be carried out in two main steps:

-

N-Alkylation: Synthesis of ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate.

-

Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

Step 1: Synthesis of ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate

This step involves the N-alkylation of 3,5-dimethyl-1H-1,2,4-triazole with ethyl bromoacetate in the presence of a suitable base and solvent.

-

Materials:

-

3,5-dimethyl-1H-1,2,4-triazole

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethyl-1H-1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous acetone to the flask to create a suspension.

-

Slowly add ethyl bromoacetate (1.1 eq) to the stirring suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Step 2: Synthesis of this compound

This step involves the hydrolysis of the ethyl ester intermediate to the final carboxylic acid product.

-

Materials:

-

Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), concentrated

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

pH paper or pH meter

-

Ice bath

-

Büchner funnel and filter paper

-

-

Procedure:

-

Dissolve the ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.

-

Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the flask.

-

Stir the reaction mixture at room temperature for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

After the reaction is complete, remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.

-

A precipitate of the product should form upon acidification.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water to remove any remaining inorganic salts.

-

Dry the product under vacuum to obtain this compound.

-

Data Presentation

The following table summarizes the key reaction parameters and expected outcomes for the synthesis of this compound.

| Parameter | Step 1: N-Alkylation | Step 2: Hydrolysis |

| Reactants | 3,5-dimethyl-1H-1,2,4-triazole, Ethyl bromoacetate | Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate, Sodium hydroxide |

| Base | Potassium carbonate | Sodium hydroxide |

| Solvent | Acetone | Ethanol/Water |

| Temperature | Reflux (approx. 56 °C) | Room Temperature |

| Reaction Time | 12 - 24 hours | 4 - 8 hours |

| Product | Ethyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate | This compound |

| Purification | Column Chromatography (if necessary) | Recrystallization or washing |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

This proposed protocol provides a comprehensive guide for the synthesis of this compound. The methodology is based on well-established chemical transformations, offering a high probability of success for researchers in the field. It is recommended that standard laboratory safety procedures be followed throughout the execution of this protocol.

Application Note: 1H NMR Characterization of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the structural characterization of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. It includes procedures for sample preparation, data acquisition, and spectral interpretation.

Introduction

This compound is a heterocyclic compound incorporating a 1,2,4-triazole ring, a core structure found in many pharmacologically active agents. Accurate structural confirmation and purity assessment are critical in the development of compounds containing this moiety. ¹H NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds by providing information about the number, chemical environment, and connectivity of protons. This note details the expected ¹H NMR spectral characteristics and provides a standardized protocol for its analysis.

Molecular Structure:

The structure consists of four distinct proton environments:

-

Two methyl groups (-CH₃) attached to the triazole ring.

-

One methylene group (-CH₂-) in the acetic acid side chain.

-

One acidic proton (-COOH) of the carboxyl group.

Predicted ¹H NMR Spectral Data

The expected chemical shifts (δ) are based on the analysis of the molecular structure and data from similar 1,2,4-triazole derivatives.[1][2][3] The spectrum is typically recorded in a deuterated solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), which can solubilize the compound and allow for the observation of the exchangeable carboxylic acid proton.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Triazole-CH₃ (C3 & C5) | 2.2 – 2.5 | Singlet (s) | 6H |

| Methylene (-CH₂-) | 4.9 – 5.3 | Singlet (s) | 2H |

| Carboxylic Acid (-COOH) | 10.0 – 13.0 | Singlet (s), broad | 1H |

Note: The two methyl groups on the triazole ring are chemically equivalent and are expected to appear as a single singlet integrating to 6 protons.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.[4] The following protocol outlines the standard procedure.

-

Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[5][6]

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆, 99.9% D) to the vial.[4][6] Using a deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and provides the deuterium signal required for the spectrometer's field-frequency lock.[4]

-

Dissolution: Gently vortex or sonicate the mixture until the sample is completely dissolved. A clear, homogeneous solution is required.[5]

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution. Draw the solution into a Pasteur pipette plugged with a small amount of glass wool and dispense the filtered solution directly into a clean, dry 5 mm NMR tube.[6]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

NMR Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer.

-

Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64 (depending on sample concentration).

-

Relaxation Delay (D1): 2.0 seconds.

-

Acquisition Time (AQ): ~4 seconds.

-

Spectral Width (SW): 16 ppm (centered around 6 ppm).

-

Temperature: 298 K (25 °C).

-

Data Processing and Interpretation

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal to convert it from the time domain to the frequency domain.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift axis. If using DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm.[2]

-

Integration: Integrate the area under each peak. The relative integral values should correspond to the number of protons giving rise to each signal (e.g., 6H, 2H, 1H).

-

Peak Assignment: Assign each signal in the spectrum to the corresponding protons in the molecule according to the data in Table 1.

Workflow Visualization

The following diagram illustrates the complete workflow for the ¹H NMR characterization of the target compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. organomation.com [organomation.com]

- 6. research.reading.ac.uk [research.reading.ac.uk]

Application Notes and Protocols for the Mass Spectrometry Analysis of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid is a heterocyclic compound belonging to the triazole class. Triazole derivatives are of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities. For instance, many antifungal drugs and pesticides contain a 1,2,4-triazole moiety. The analysis of triazole-containing compounds, such as their metabolites in various matrices, is crucial for safety assessment, pharmacokinetic studies, and regulatory compliance.

This document provides a detailed guide for the sensitive and selective analysis of this compound using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). The protocols outlined below are intended to serve as a robust starting point for method development and routine analysis in a research or drug development setting. The analysis of polar molecules like triazole acetic acid derivatives can be challenging due to their poor retention on conventional reversed-phase columns and potential for matrix effects in complex samples. The methodologies presented here are designed to address these challenges.

Predicted Mass and Fragmentation Pattern

A crucial aspect of developing a selective LC-MS/MS method is understanding the mass and fragmentation pattern of the analyte.

Molecular Formula: C₆H₉N₃O₂

Monoisotopic Mass: 155.07 g/mol

The protonated molecule [M+H]⁺ is expected at m/z 156.08. Based on the fragmentation patterns of similar triazole compounds, the primary product ions are likely to result from the cleavage of the acetic acid side chain and fragmentation of the triazole ring.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE) Protocol

This protocol is designed for the extraction of this compound from aqueous matrices such as plasma or urine.

Materials:

-

Mixed-mode anion exchange SPE cartridges

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Internal Standard (IS) solution (e.g., an isotopically labeled analog)

-

Sample matrix (e.g., plasma, urine)

-

Centrifuge

-

Vortex mixer

-

SPE manifold

Procedure:

-

Sample Pre-treatment:

-

Thaw frozen samples to room temperature.

-

Vortex mix for 10 seconds.

-

To 500 µL of the sample, add 50 µL of the internal standard solution.

-

Vortex for another 10 seconds.

-

Centrifuge at 10,000 x g for 5 minutes to pellet any precipitates.

-

-

SPE Cartridge Conditioning:

-

Condition the mixed-mode anion exchange SPE cartridge with 1 mL of methanol.

-

Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to dry.

-

-

Sample Loading:

-

Load the supernatant from the pre-treated sample onto the SPE cartridge.

-

Apply a gentle vacuum to allow the sample to pass through the cartridge at a flow rate of approximately 1 mL/min.

-

-

Washing:

-

Wash the cartridge with 1 mL of water to remove salts and other polar interferences.

-

Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

-

Dry the cartridge under vacuum for 5 minutes.

-

-

Elution:

-

Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

-

Collect the eluate in a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

-

Liquid Chromatography (LC) Method

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Parameters:

-

Column: A C18 reversed-phase column with a polar end-capping is recommended to improve the retention of this polar analyte (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 5 |

| 5.0 | 95 |

| 6.0 | 95 |

| 6.1 | 5 |

| 8.0 | 5 |

Tandem Mass Spectrometry (MS/MS) Method

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Collision Gas: Argon

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 156.1 | Predicted: 112.1 | 100 | 25 | 15 |

| This compound | 156.1 | Predicted: 84.1 | 100 | 25 | 20 |

| Internal Standard (IS) | IS specific | IS specific | 100 | IS specific | IS specific |

Note: The predicted product ions are based on the loss of CO₂ (m/z 44) and the subsequent loss of C₂H₂N (m/z 42) from the triazole ring. These transitions should be optimized experimentally.

Data Presentation

The following table summarizes the expected quantitative performance of the method. These values are estimates based on the analysis of similar triazole acetic acid derivatives and should be confirmed during method validation.

| Parameter | Expected Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (%RSD) | < 15% |

| Recovery | 85 - 115% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the analysis of this compound.

Metabolic Pathway of Triazole Fungicides

Application Notes and Protocols for 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid and its Analogs in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetic acid and structurally related 1,2,4-triazole acetic acid derivatives in medicinal chemistry, with a primary focus on their application as potential anticancer agents. While specific biological data for this compound is limited in publicly available literature, this document extrapolates from the activities of closely related analogs to provide a framework for its investigation.

Introduction

The 1,2,4-triazole moiety is a key pharmacophore in a wide range of biologically active compounds, demonstrating a broad spectrum of activities including antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4] The incorporation of an acetic acid side chain at the N1 position of the triazole ring can enhance solubility and provide a handle for further chemical modification, making these derivatives attractive candidates for drug discovery programs.[1] Numerous studies have highlighted the potential of 1,2,4-triazole derivatives as antiproliferative agents, acting through various mechanisms such as enzyme inhibition and disruption of cellular signaling pathways.[5][6][7]

Data Presentation: Anticancer Activity of 1,2,4-Triazole Acetic Acid Analogs

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 1,2,4-triazole derivatives against a panel of human cancer cell lines. This data, compiled from multiple studies, illustrates the potential of this chemical class as anticancer agents. It is important to note that these are analogs, and the activity of this compound would need to be determined experimentally.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference |

| 5-pyridinyl-1,2,4-triazole derivatives | HepG2 (Liver) | Potent (nanomolar) | - | [7] |

| 5-pyridinyl-1,2,4-triazole derivatives | Hep3B (Liver) | Potent (nanomolar) | - | [7] |

| 1,2,4-triazole-derived Schiff bases | Breast Cancer Cell Lines | Significant Activity | - | [5] |

| 3-alkylsulfanyl-1,2,4-triazole derivatives | Breast, Lung, Ovarian Cancer | Moderate to Promising | - | [5] |

| [(4-substituted-5-pyridin-4yl-4H-1,2,4-triazol-3-yl)thio] acetic acid derivatives | Human Breast Cancer, Murine Leukemia | Active | - | [5] |

| Novel 1,2,4-triazole scaffold | Various | Remarkable Activity | Erlotinib | [6] |

| 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline derivatives | MCF-7 (Breast) | 0.891 | Staurosporine | [8] |

| 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline derivatives | MDA-MB-231 (Breast) | 1.914 | Staurosporine | [8] |

Experimental Protocols

Synthesis of 1,2,4-Triazole Acetic Acid Derivatives

While a specific protocol for this compound is not detailed in the provided search results, a general synthetic approach for similar compounds, such as 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, has been described.[9][10] A common method involves the alkylation of a pre-formed 3,5-disubstituted-1H-1,2,4-triazole with an appropriate haloacetic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.

General Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

In Vitro Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[8][11]

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO-treated cells).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[8] Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

-